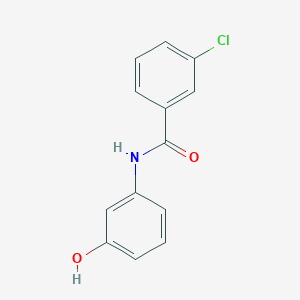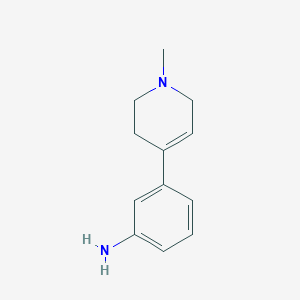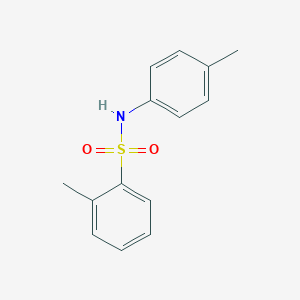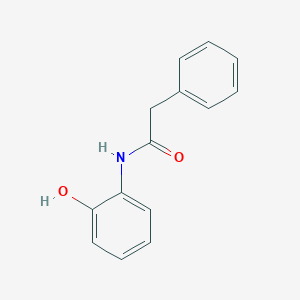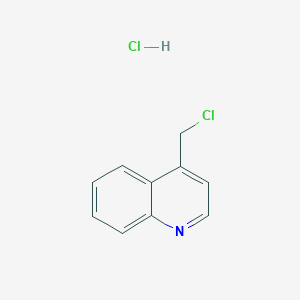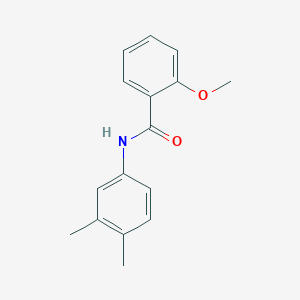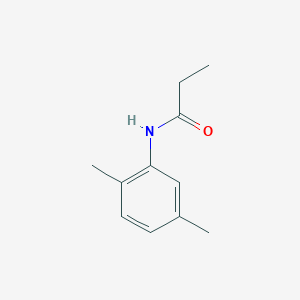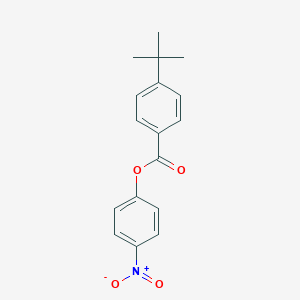![molecular formula C17H16FN3O2S B185261 4-fluoro-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide CAS No. 6384-68-5](/img/structure/B185261.png)
4-fluoro-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. Sorafenib is a multi-kinase inhibitor that targets several signaling pathways involved in tumor growth and angiogenesis.
Mecanismo De Acción
Sorafenib is a multi-kinase inhibitor that targets several signaling pathways involved in tumor growth and angiogenesis. It inhibits the activity of RAF kinases, which are involved in the MAPK/ERK signaling pathway, as well as VEGFR and PDGFR, which are involved in angiogenesis. Sorafenib also inhibits the activity of several other kinases, including FLT3, RET, and KIT.
Biochemical and Physiological Effects:
Sorafenib has been shown to inhibit the growth of several types of cancer cells in vitro and in vivo. It has also been shown to inhibit angiogenesis in vitro and in vivo. Sorafenib has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, Sorafenib has been shown to inhibit the activity of several kinases involved in tumor growth and angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sorafenib is a potent inhibitor of several kinases involved in tumor growth and angiogenesis. It has been extensively studied for its potential use in cancer treatment. However, Sorafenib has some limitations for lab experiments. It is a small molecule inhibitor that targets several signaling pathways, which can make it difficult to determine the specific mechanism of action. In addition, Sorafenib has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of Sorafenib. One direction is to investigate the use of Sorafenib in combination with other cancer treatments, such as chemotherapy or immunotherapy. Another direction is to investigate the use of Sorafenib in the treatment of other types of cancer, such as breast cancer or lung cancer. Additionally, there is a need to better understand the mechanism of action of Sorafenib and to develop more specific kinase inhibitors that can target specific signaling pathways involved in tumor growth and angiogenesis.
Métodos De Síntesis
Sorafenib is synthesized by the reaction of 4-chloro-3-nitrobenzoic acid with 4-(propanoylamino)aniline to form 4-chloro-3-nitro-N-(4-(propanoylamino)phenyl)benzamide. The nitro group is then reduced to an amino group using iron powder and acetic acid. The resulting amine is then reacted with thiophosgene to form 4-fluoro-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide.
Aplicaciones Científicas De Investigación
Sorafenib has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of several types of cancer cells, including hepatocellular carcinoma, renal cell carcinoma, and melanoma. Sorafenib has also been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to supply nutrients and oxygen.
Propiedades
Número CAS |
6384-68-5 |
|---|---|
Nombre del producto |
4-fluoro-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide |
Fórmula molecular |
C17H16FN3O2S |
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
4-fluoro-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C17H16FN3O2S/c1-2-15(22)19-13-7-9-14(10-8-13)20-17(24)21-16(23)11-3-5-12(18)6-4-11/h3-10H,2H2,1H3,(H,19,22)(H2,20,21,23,24) |
Clave InChI |
DUKLRTSRHLVDJM-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)F |
SMILES canónico |
CCC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



